molecular formula C20H16O4 B13825901 (7R,8S,9S,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol

(7R,8S,9S,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol

Cat. No.: B13825901
M. Wt: 320.3 g/mol
InChI Key: KWFVZAJQUSRMCC-ZRNYENFQSA-N
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Description

(7R,8S,9S,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is a metabolite of benzo[a]pyrene, a well-known environmental pollutant and carcinogen. The compound’s structure includes four hydroxyl groups attached to a tetrahydrobenzo[a]pyrene backbone, making it a tetraol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7R,8S,9S,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(7R,8S,9S,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound back to its parent hydrocarbon.

    Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the desired substitution but often involve acidic or basic catalysts.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds depending on the reagents and conditions used.

Scientific Research Applications

(7R,8S,9S,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol has several scientific research applications:

    Chemistry: Used as a model compound to study the behavior of PAHs and their metabolites.

    Biology: Investigated for its interactions with DNA and proteins, particularly in the context of carcinogenesis.

    Medicine: Studied for its potential role in cancer research, particularly in understanding the mechanisms of PAH-induced carcinogenesis.

    Industry: Limited industrial applications, primarily used in research settings.

Mechanism of Action

The mechanism of action of (7R,8S,9S,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol involves its interaction with cellular macromolecules:

Comparison with Similar Compounds

Similar Compounds

    Benzo[a]pyrene: The parent compound, a well-known carcinogen.

    Benzo[a]pyrene-7,8-dihydrodiol: An intermediate in the metabolic pathway of benzo[a]pyrene.

    Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide: Another metabolite with significant carcinogenic potential.

Uniqueness

(7R,8S,9S,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol is unique due to its tetraol structure, which provides multiple sites for interaction with biological molecules, making it a valuable compound for studying the detailed mechanisms of PAH-induced carcinogenesis .

Properties

Molecular Formula

C20H16O4

Molecular Weight

320.3 g/mol

IUPAC Name

(7R,8S,9S,10R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol

InChI

InChI=1S/C20H16O4/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)18(22)20(24)19(17)23/h1-8,17-24H/t17-,18-,19+,20+/m1/s1

InChI Key

KWFVZAJQUSRMCC-ZRNYENFQSA-N

Isomeric SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@H]([C@@H]([C@H]([C@@H]5O)O)O)O)C=C2

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C(C(C(C5O)O)O)O)C=C2

Origin of Product

United States

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